1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one
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Description
The compound “1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains an oxazole ring and a piperazine ring. Oxazole is a five-membered ring containing an oxygen atom and a nitrogen atom. Piperazine is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazole derivatives are generally synthesized through cyclodehydration of appropriate amides or through cycloaddition reactions . Piperazine derivatives can be synthesized through a variety of methods, including the reaction of diethanolamine with a halogenating agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole and piperazine rings, along with a prop-2-en-1-one group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole and piperazine rings. Oxazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . Piperazines can act as bidentate ligands and are often used in the preparation of coordination compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, oxazoles are stable compounds that can exhibit both aromatic and non-aromatic character . Piperazines are also stable and are often used in pharmaceuticals due to their favorable safety profile .Future Directions
Properties
IUPAC Name |
1-[4-(1,2-oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-11(15)14-6-4-13(5-7-14)9-10-3-8-16-12-10/h2-3,8H,1,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJWCSCKHMKIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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